(5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorobenzyl group attached to the triazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorobenzyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the fluorobenzyl group.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine include other triazole derivatives with different substituents on the triazole ring or benzyl group.
Uniqueness
The presence of the fluorobenzyl group in this compound may impart unique chemical and biological properties compared to other triazole derivatives. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C10H11FN4 |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C10H11FN4/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2,(H,13,14,15) |
InChI Key |
BTQUEAYPZDWHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)CN)F |
Origin of Product |
United States |
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